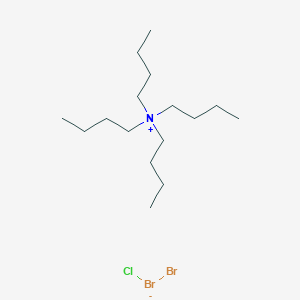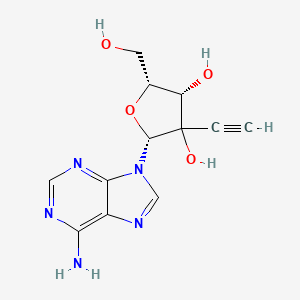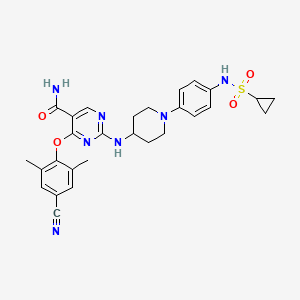
Reverse transcriptase-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reverse transcriptase-IN-3 is a compound that inhibits the activity of reverse transcriptase enzymes. These enzymes are crucial for the replication of retroviruses, such as HIV, as they transcribe viral RNA into DNA, which can then integrate into the host genome. By inhibiting reverse transcriptase, this compound can prevent the replication of these viruses, making it a valuable tool in antiviral research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Reverse transcriptase-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the creation of the core chemical structure of this compound through a series of organic reactions.
Functional Group Modifications: Various functional groups are added or modified to enhance the compound’s activity and stability.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and efficacy.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Reverse transcriptase-IN-3 can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Reverse transcriptase-IN-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of reverse transcription and to develop new synthetic methodologies.
Biology: Employed in the study of viral replication and the development of antiviral therapies.
Medicine: Investigated for its potential use in treating viral infections, particularly those caused by retroviruses like HIV.
Industry: Utilized in the production of diagnostic kits and research reagents
Mechanism of Action
Reverse transcriptase-IN-3 exerts its effects by binding to the reverse transcriptase enzyme and inhibiting its activity. This prevents the enzyme from transcribing viral RNA into DNA, thereby blocking the replication of the virus. The compound targets specific sites on the enzyme, disrupting its normal function and leading to the termination of viral DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Nucleoside Analog Reverse Transcriptase Inhibitors (NRTIs): These compounds mimic the natural nucleosides used by reverse transcriptase, leading to chain termination during DNA synthesis.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These compounds bind to a different site on the reverse transcriptase enzyme, causing conformational changes that inhibit its activity.
Uniqueness
Reverse transcriptase-IN-3 is unique in its specific binding affinity and inhibitory mechanism, which may offer advantages in terms of potency and selectivity compared to other reverse transcriptase inhibitors .
Properties
Molecular Formula |
C28H31N7O4S |
|---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
4-(4-cyano-2,6-dimethylphenoxy)-2-[[1-[4-(cyclopropylsulfonylamino)phenyl]piperidin-4-yl]amino]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C28H31N7O4S/c1-17-13-19(15-29)14-18(2)25(17)39-27-24(26(30)36)16-31-28(33-27)32-20-9-11-35(12-10-20)22-5-3-21(4-6-22)34-40(37,38)23-7-8-23/h3-6,13-14,16,20,23,34H,7-12H2,1-2H3,(H2,30,36)(H,31,32,33) |
InChI Key |
KKCDGPQKFMHGKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC=C2C(=O)N)NC3CCN(CC3)C4=CC=C(C=C4)NS(=O)(=O)C5CC5)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


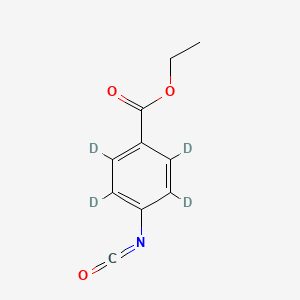


![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)

![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)

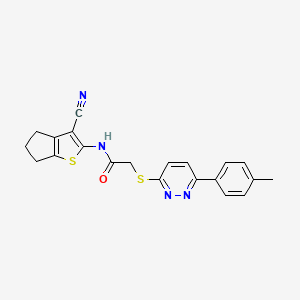
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)
